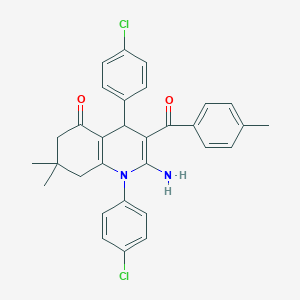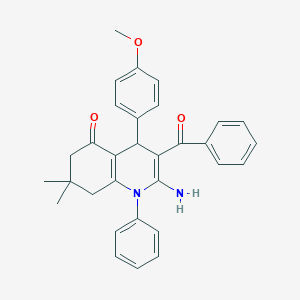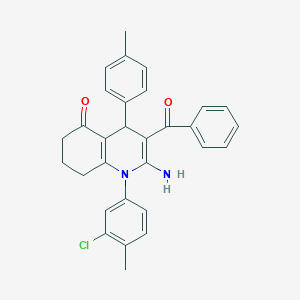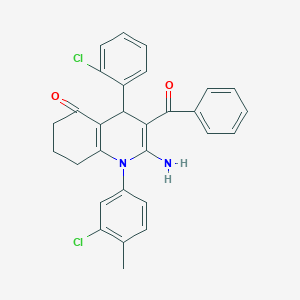![molecular formula C38H42N4O4 B304436 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that has been widely studied for its potential therapeutic applications. BZP belongs to a class of compounds known as piperazines, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has been found to exhibit dopamine receptor agonist activity, which may be beneficial in the treatment of these conditions. 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has also been studied for its potential as an antidepressant and anxiolytic agent.
Mécanisme D'action
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione acts as a dopamine receptor agonist, specifically targeting the D1 and D2 dopamine receptors. This results in an increase in dopamine release in the brain, which may be responsible for its therapeutic effects. 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has also been found to exhibit affinity for the serotonin transporter, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has been found to increase dopamine release in the brain, which may result in increased motivation, attention, and pleasure. 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has also been found to increase heart rate and blood pressure, which may be related to its sympathomimetic effects. 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has been shown to have a relatively short half-life, with effects lasting for several hours.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis and well-established mechanism of action. 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has several limitations for lab experiments, including its potential for abuse and the lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, including its potential as a therapeutic agent for neurological disorders, its effects on other neurotransmitter systems, and its potential for abuse and addiction. Further studies are needed to determine the safety and efficacy of 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione in humans, as well as its potential for long-term use. Additionally, research on the synthesis and modification of 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione may lead to the development of more potent and selective dopamine receptor agonists for therapeutic use.
Méthodes De Synthèse
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the condensation of 4-benzylpiperidine with 4-(3-bromoacetyl)phenyl-3-oxo-2,5-pyrrolidinedione in the presence of a base. Other methods include the reaction of 4-benzylpiperidine with 4-(3-chloroacetyl)phenyl-3-oxo-2,5-pyrrolidinedione or 4-(3-iodoacetyl)phenyl-3-oxo-2,5-pyrrolidinedione. The synthesis of 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione is typically carried out in a laboratory setting using standard organic chemistry techniques.
Propriétés
Nom du produit |
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C38H42N4O4 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
3-(4-benzylpiperidin-1-yl)-1-[4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C38H42N4O4/c43-35-25-33(39-19-15-29(16-20-39)23-27-7-3-1-4-8-27)37(45)41(35)31-11-13-32(14-12-31)42-36(44)26-34(38(42)46)40-21-17-30(18-22-40)24-28-9-5-2-6-10-28/h1-14,29-30,33-34H,15-26H2 |
Clé InChI |
POTHIAUAXXFKSJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)CC(C5=O)N6CCC(CC6)CC7=CC=CC=C7 |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)CC(C5=O)N6CCC(CC6)CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)

![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)




